

Physical and chemical properties of Pygenic acid B

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In-Depth Technical Guide to Pygenic Acid B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pygenic acid B, also known by its systematic name $2\alpha,3\alpha,24$ -Trihydroxyurs-12-en-28-oic acid, is a naturally occurring pentacyclic triterpenoid. First identified as a constituent of the leaves of Glochidion obliquum, this compound has garnered interest within the scientific community for its potential biological activities, including antifungal and peroxynitrite scavenging properties.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of **Pygenic acid B**, detailed experimental protocols for its isolation and analysis, and an exploration of its biological significance.

Physical and Chemical Properties

Pygenic acid B is a complex organic molecule with a rigid steroidal backbone, contributing to its characteristic physical and chemical properties.

General Properties



Property	Value	Source
Chemical Name	2α,3α,24-Trihydroxyurs-12-en- 28-oic acid	[1]
Synonyms	Pygenic acid B, 2,24- Dihydroxyursolic acid	
CAS Number	89786-83-4	[1]
Molecular Formula	C30H48O5	[1]
Molecular Weight	488.70 g/mol	[1]

Tabulated Physical and Chemical Data

The following tables summarize the available quantitative data for **Pygenic acid B**. Note that some values are experimentally determined while others are computationally predicted.

Table 1: Experimental Physical Properties

Property	Value
Melting Point	288-290 °C
Density	1.2 ± 0.1 g/cm ³

Table 2: Predicted Physical Properties

Property	Value
Boiling Point	609.4 ± 55.0 °C at 760 mmHg
Flash Point	336.4 ± 28.0 °C
Refractive Index	1.579

Table 3: Computed Physicochemical Properties



Property	Value
XLogP3	5.7
Hydrogen Bond Donor Count	4
Hydrogen Bond Acceptor Count	5
Rotatable Bond Count	2
Exact Mass	488.35017463 Da
Monoisotopic Mass	488.35017463 Da
Topological Polar Surface Area	98 Ų

Solubility

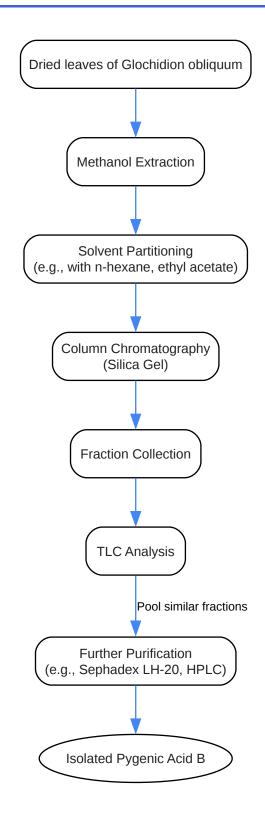
As a triterpenoid with multiple hydroxyl groups and a carboxylic acid function, **Pygenic acid B** is expected to be sparingly soluble in water and more soluble in polar organic solvents such as methanol, ethanol, and acetone. Its large hydrocarbon skeleton, however, limits its solubility in highly polar solvents.

Experimental Protocols Isolation of Pygenic Acid B from Glochidion obliquum

The following is a generalized protocol based on methods for isolating triterpenes from Glochidion obliquum.

Experimental Workflow for Isolation





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Caption: General workflow for the isolation of **Pygenic acid B**.

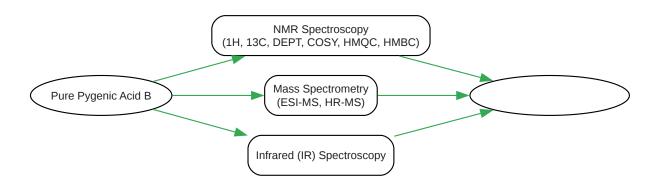


- Plant Material Preparation: Air-dried and powdered leaves of Glochidion obliquum are used as the starting material.
- Extraction: The powdered leaves are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
- Solvent Partitioning: The crude extract is suspended in water and successively partitioned
 with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate
 compounds based on their polarity. Triterpenoids like **Pygenic acid B** are typically found in
 the ethyl acetate fraction.
- Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.
- Fraction Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are combined. Further purification of the combined fractions is achieved using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure Pygenic acid B.

Structural Elucidation

The structure of **Pygenic acid B** is typically confirmed using a combination of spectroscopic methods.

Spectroscopic Analysis Workflow





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Caption: Workflow for the spectroscopic analysis of **Pygenic acid B**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide
 detailed information about the carbon-hydrogen framework of the molecule. 2D NMR
 techniques such as COSY, HMQC, and HMBC are used to establish the connectivity
 between protons and carbons, confirming the ursane-type skeleton and the positions of the
 hydroxyl and carboxylic acid groups.
- Mass Spectrometry (MS): Electrospray ionization (ESI) or high-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O) of the carboxylic acid, and carbon-carbon double bonds (C=C).

Peroxynitrite (ONOO⁻) Scavenging Activity Assay

This protocol is a general method for determining the peroxynitrite scavenging activity of a compound.

- Reagents: Pyrogallol red, peroxynitrite (ONOO⁻), and a buffer solution (e.g., phosphate buffer).
- Procedure:
 - A solution of the test compound (**Pygenic acid B**) at various concentrations is prepared.
 - In a 96-well plate, the test compound solution is mixed with a solution of pyrogallol red.
 - The reaction is initiated by the addition of peroxynitrite.
 - After a defined incubation period, the absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

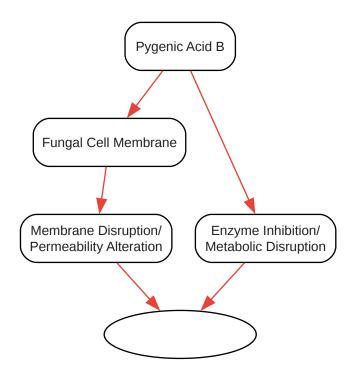


Analysis: The scavenging activity is calculated by comparing the absorbance of the sample
wells with that of the control wells (without the test compound). The results are often
expressed as the concentration of the compound that scavenges 50% of the peroxynitrite
(IC₅₀ value).

Biological Activity Antifungal Activity

Pygenic acid B has demonstrated antifungal activity against Colletotrichum musae, the causative agent of anthracnose in bananas.

Proposed Antifungal Mechanism of Action



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Caption: A potential mechanism for the antifungal action of **Pygenic acid B**.

The exact signaling pathways and molecular targets of **Pygenic acid B**'s antifungal action have not been fully elucidated. However, triterpenoids are known to exert their antifungal effects through various mechanisms, including disruption of the fungal cell membrane, inhibition of essential enzymes, and interference with cellular signaling processes.



Peroxynitrite (ONOO⁻) Scavenging Activity

Pygenic acid B has been shown to possess peroxynitrite scavenging activity. Peroxynitrite is a potent and cytotoxic reactive nitrogen species implicated in various pathological conditions associated with oxidative stress. The ability of **Pygenic acid B** to scavenge peroxynitrite suggests its potential as a protective agent against oxidative and nitrative damage.

Conclusion

Pygenic acid B is a promising natural product with defined physical and chemical characteristics and demonstrated biological activities. This guide provides a foundational understanding of this compound for researchers and professionals in drug discovery and development. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential.

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References

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